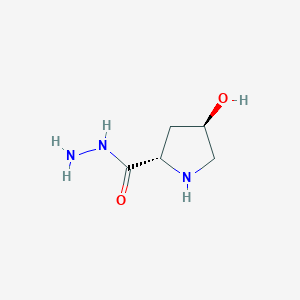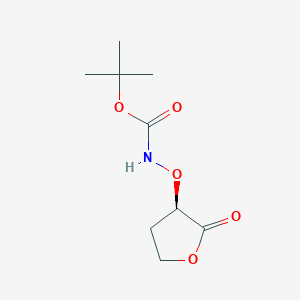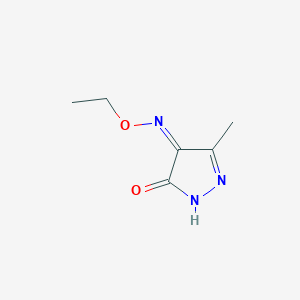
2,5-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is a complex organic compound that features a thiophene core substituted with two oxazoline rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Coupling with Thiophene: The oxazoline rings are then coupled with a thiophene core. This step can be achieved through various coupling reactions, such as the Stille or Suzuki coupling, which involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The thiophene core can undergo oxidation to form thiophene oxides or dioxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The oxazoline rings can be reduced to form amino alcohols. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups on the oxazoline rings can undergo electrophilic aromatic substitution reactions. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene oxides, thiophene dioxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Catalysis: The oxazoline rings can act as ligands in metal-catalyzed reactions, enhancing the selectivity and efficiency of these processes.
作用機序
The mechanism by which 2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene exerts its effects depends on its application:
In Organic Electronics: The compound’s conjugated system allows for efficient charge transport, making it useful in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
In Medicinal Chemistry: The oxazoline rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
2,5-Bis(4-bromo-phenyl)thiophene: Similar thiophene core but with bromine substituents instead of oxazoline rings.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Features benzoxazole rings instead of oxazoline rings.
Uniqueness
2,5-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)thiophene is unique due to the presence of chiral oxazoline rings, which can impart specific stereochemical properties and enhance interactions with chiral environments in biological systems or asymmetric catalysis.
This compound’s combination of a thiophene core with oxazoline rings provides a versatile platform for various applications, distinguishing it from other thiophene derivatives.
特性
分子式 |
C22H18N2O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
(4R)-4-phenyl-2-[5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]thiophen-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H18N2O2S/c1-3-7-15(8-4-1)17-13-25-21(23-17)19-11-12-20(27-19)22-24-18(14-26-22)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2/t17-,18-/m0/s1 |
InChIキー |
KBTIDPIDQGWKFD-ROUUACIJSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=CC=C(S2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C(N=C(O1)C2=CC=C(S2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)

![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)


![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)

